N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-11-9(13)8-5-4-7-12(2)10(8)14/h3-5,7H,1,6H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOZMMOOCJQGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with allyl amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substitution patterns, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility The CF3-benzyl substituent () increases lipophilicity (LogP ~3.5–4.0), which may improve membrane permeability but reduce aqueous solubility. The target’s allyl group likely results in lower LogP (~2.0–2.5), balancing permeability and solubility .
Synthetic Accessibility
- The N3-adamantyl-naphthyridine analog () required TLC purification with a 25% yield, suggesting synthetic challenges due to steric hindrance from the adamantyl group . The target compound’s allyl group may simplify synthesis, though specific yield data are unavailable.
Research Findings and Implications
- CB2 Receptor Modulation : highlights that substituents at C5 and C6 of the dihydropyridine ring critically influence CB2 affinity and functional activity (agonist vs. antagonist). While the target compound lacks a C5/C6 substituent, its N-allyl carboxamide may compensate by interacting with receptor subpockets .
- SAR Trends : Bulky groups (e.g., adamantyl in ) at the carboxamide nitrogen reduce metabolic clearance but may hinder binding. The allyl group’s intermediate size could offer a favorable trade-off .
- Therapeutic Potential: Derivatives with fluorinated aryl groups () show promise in CNS disorders due to enhanced binding, whereas the target compound’s simpler structure may favor peripheral applications .
Biological Activity
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₂O₂ |
| Molecular Weight | 167.164 g/mol |
| CAS Number | 769-09-5 |
| IUPAC Name | This compound |
| Purity | ≥97% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Pseudomonas aeruginosa | 31.108 - 124.432 |
The compound exhibits a bactericidal effect , primarily by inhibiting protein synthesis and disrupting nucleic acid production pathways. It also shows moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 248.863 μg/mL .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and others:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-231 | 50 |
| HeLa | 75 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival, leading to increased apoptosis rates in treated cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-allyl derivatives. The presence of specific functional groups influences both antimicrobial and anticancer activities:
- Allyl Group : Enhances lipophilicity, improving membrane penetration.
- Carbonyl Group : Plays a significant role in receptor binding and enzymatic interactions.
- Dihydropyridine Core : Essential for maintaining biological activity across various assays.
Case Study 1: Antibacterial Efficacy
A study conducted on clinical isolates of MRSA demonstrated that N-allyl derivatives exhibited superior biofilm inhibition compared to traditional antibiotics like ciprofloxacin. The study reported an MBIC of 0.381 μM for ciprofloxacin versus significantly higher values for the tested compound .
Case Study 2: Anticancer Activity
In vitro assays showed that treatment with N-allyl derivatives resulted in a notable decrease in cell viability in various cancer cell lines, with IC₅₀ values significantly lower than those observed with standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
